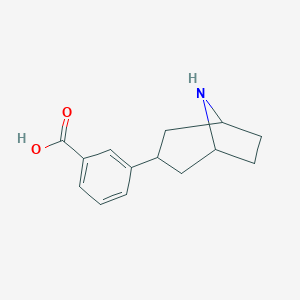
Nortropacocain
Übersicht
Beschreibung
Nortropacocaine is an alkaloid found in plants of the Erythroxylum genus, which includes coca and other related plants. Nortropacocaine is an important component of coca leaves, and has been studied for its potential medicinal properties.
Wissenschaftliche Forschungsanwendungen
Konformationsanalyse in der Chemie
Nortropacocain: wurde in konformativen Studien verwendet, um seine Struktur in verschiedenen Lösungsmitteln zu verstehen. Untersuchungen haben gezeigt, dass seine molekulare Konformation sowohl in wässrigen als auch in hydrophoben Medien gleich bleibt . Diese Information ist entscheidend für Chemiker, die sich für die physikalischen und chemischen Eigenschaften von Verbindungen und deren Wechselwirkungen mit verschiedenen Lösungsmitteln interessieren.
Synthetische Biologie und Medizin
Im Bereich der synthetischen Biologie könnte This compound möglicherweise in der Medikamentenforschung und -produktion eingesetzt werden. Die synthetische Biologie zielt darauf ab, biologisch basierte Teile, Geräte und Systeme zu entwerfen und zu entwickeln, die in der Medizin eingesetzt werden können . Die Eigenschaften von this compound könnten genutzt werden, um neue Moleküle mit spezifischen biologischen Aktivitäten zu erzeugen.
Pharmakologie
This compound: ist mit Kokain verwandt, daher sind seine pharmakologischen Wirkungen von Interesse. Es könnte als Modellverbindung für die Untersuchung der Wirkmechanismen ähnlicher Substanzen und die Entwicklung von Behandlungen für Substanzstörungen dienen . Das Verständnis seiner Wechselwirkung mit biologischen Systemen ist der Schlüssel zur Entwicklung neuer Therapeutika.
Neurowissenschaftliche Forschung
In der Neurowissenschaft könnte This compound verwendet werden, um die Auswirkungen von Stimulanzien auf das Nervensystem zu untersuchen. Es kann helfen, die neurochemischen Pfade zu verstehen, die an der Sucht beteiligt sind, und die möglichen neurotoxischen Auswirkungen verwandter Verbindungen .
Toxikologie
This compound: könnte in toxikologischen Studien wichtig sein, um die Stoffwechselwege und die möglichen toxischen Wirkungen ähnlicher Verbindungen zu verstehen. Metabolomics, ein aufstrebendes Feld, kann von der Untersuchung von this compound profitieren, um die Toxizität neuer Substanzen zu beurteilen .
Industrielle Anwendungen
Obwohl es nicht direkt mit this compound zusammenhängt, haben die Prinzipien der Enzymimmobilisierung auf Nanomaterialien, bekannt als Nano-Biokatalysatoren, industrielle Anwendungen, die relevant sein könnten. Wenn this compound oder seine Derivate katalytische Eigenschaften aufweisen, könnten sie in Prozessen wie Bioremediation, Biokraftstoffproduktion und anderen industriellen Anwendungen eingesetzt werden .
Wirkmechanismus
Mode of Action
Understanding the compound’s interaction with its targets and any resulting changes requires more in-depth research .
Biochemical Pathways
It is known that drugs can have a significant impact on various biochemical pathways, leading to downstream effects
Pharmacokinetics
Understanding these properties is crucial for predicting the drug’s behavior in the body .
Result of Action
A study has shown that nortropacocaine hydrochloride exists in a deformed chair conformation . More research is needed to fully understand the molecular and cellular effects of Nortropacocaine’s action.
Action Environment
It has been suggested that the conformation of nortropacocaine hydrochloride is identical in both aqueous and hydrophobic media . This suggests that the compound’s action may be influenced by the environment in which it is present.
Eigenschaften
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)15-12/h1-3,6,11-13,15H,4-5,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTCUJBTNCFSIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17366-47-1 (hydrochloride) | |
| Record name | Nortropacocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50939876 | |
| Record name | 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18470-33-2 | |
| Record name | Nortropacocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of Nortropacocaine hydrochloride in different environments?
A1: Research using proton nuclear magnetic resonance (PMR) spectroscopy reveals that Nortropacocaine hydrochloride adopts a consistent conformation in both aqueous (deuterium oxide) and hydrophobic (deuterochloroform) environments. [] This preferred conformation features the piperidine ring in a distorted chair form. The observed spectral differences between the two solvents arise from altered deshielding effects on the protonated nitrogen, influencing the chemical shifts of nearby protons. []
Q2: Is Nortropacocaine present in Erythroxylum suberosum?
A2: While previous studies had identified various flavonoids and steroids in different parts of the Erythroxylum suberosum plant, a recent investigation suggests the presence of tropane alkaloids, specifically tropacocaine and nortropacocaine, in the leaves of this species. [] This finding marks the first report of these alkaloids in Erythroxylum suberosum and warrants further investigation into their potential biological activities.
Q3: How is Nortropacocaine metabolized in living organisms?
A3: Research indicates that enzymes, specifically esterases, play a crucial role in the hydrolysis of Nortropacocaine. Studies have explored the activity of these enzymes in various tissues, including the brain [] and serum [] of humans, as well as in mouse organs during development. [] These studies provide insights into the metabolic pathways of Nortropacocaine and its potential duration of action in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


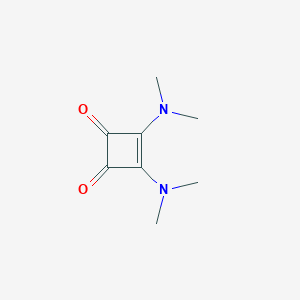

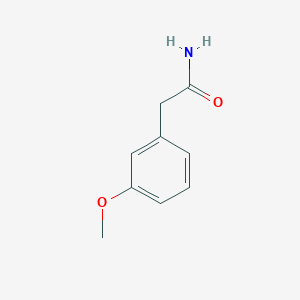


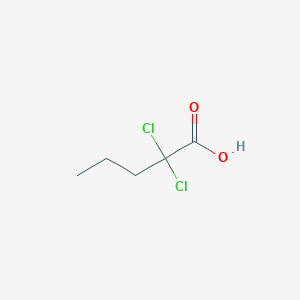



![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
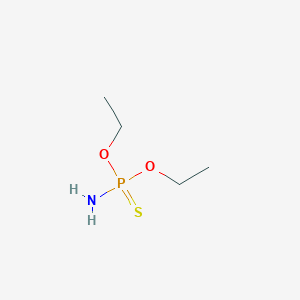

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)

